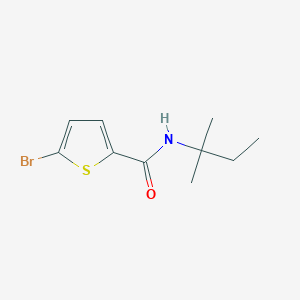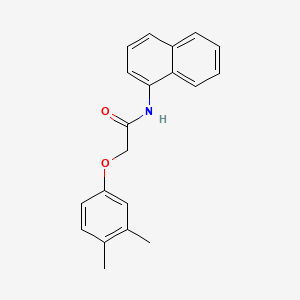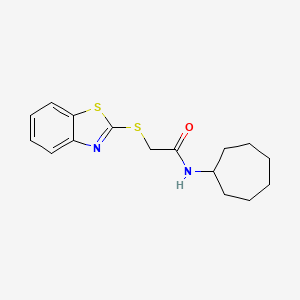
5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide, also known as CPPMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. CPPMF is classified as a furan derivative and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide is not fully understood. However, it has been suggested that 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide may exert its effects by modulating the activity of ion channels, including voltage-gated sodium channels and transient receptor potential channels. 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has also been shown to reduce the expression of cyclooxygenase-2. In addition, 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has been shown to reduce the excitability of sensory neurons, which may contribute to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has several advantages for use in lab experiments. It has been shown to have high potency and selectivity for its molecular targets. 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide is also relatively stable and can be easily synthesized. However, 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has some limitations for use in lab experiments. It has poor solubility in water, which may limit its use in certain experimental settings. 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide also has low bioavailability, which may limit its use in in vivo studies.
Orientations Futures
There are several future directions for research on 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide. One potential direction is the investigation of its effects on other ion channels and receptors. Another potential direction is the optimization of its pharmacokinetic properties to increase its bioavailability. Additionally, the investigation of its effects in other disease models, such as autoimmune diseases, may provide further insight into its potential therapeutic applications. Finally, the development of more efficient synthesis methods may facilitate its use in future research.
Méthodes De Synthèse
The synthesis of 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has been accomplished using various methods, including the reaction of 3-chlorobenzoyl chloride with 3-methylphenylamine followed by cyclization with furfurylamine. Another method involves the reaction of 3-chlorobenzoyl chloride with 3-methylphenylamine followed by cyclization with furfural. The yield of 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide using these methods ranges from 50-70%.
Applications De Recherche Scientifique
5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has been used in various scientific research applications, including the study of neuropathic pain, cancer, and inflammation. 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has been shown to have analgesic effects in animal models of neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro. 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has been shown to have anti-inflammatory effects in animal models of inflammation.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-12-4-2-7-15(10-12)20-18(21)17-9-8-16(22-17)13-5-3-6-14(19)11-13/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNIQVLYHDRXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5882046.png)
![N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)

![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5882074.png)
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5882075.png)

![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5882090.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5882094.png)


![9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5882126.png)
